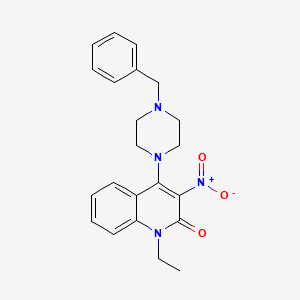

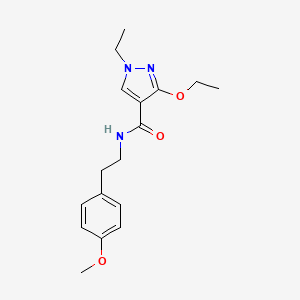

![molecular formula C18H20N2OS B2984929 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207032-73-2](/img/structure/B2984929.png)

3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[3,2-d]pyrimidin-4-ones are a class of chemical compounds that have been studied for their potential medicinal properties . They are known to inhibit Cytochrome bd oxidase (Cyt-bd), which is an attractive drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-ones is characterized by a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-ones can undergo various chemical reactions depending on the functional groups present in the molecule. For instance, they can react with amines and potassium carbonate in a sealed vial heated to 100°C for 12 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4-ones can vary depending on the specific substituents on the molecule. Generally, these compounds are characterized by their NMR and mass spectrometry data .科学的研究の応用

Mycobacterium Tuberculosis bd Oxidase Inhibitor

Thieno[3,2-d]pyrimidin-4-amines, a class of compounds to which “3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs, have been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This is especially relevant in the context of developing a drug combination targeting energy metabolism .

Antimycobacterial Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones, a related class of compounds, have been designed, synthesized, and screened against Mycobacteria . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC) .

作用機序

Target of Action

The primary target of 3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is Tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and facilitating cell division .

Mode of Action

This compound acts as a colchicine-binding site inhibitor (CBSI) . It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization . This disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest at the G2/M phase .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell cycle pathway . The compound induces G2/M phase arrest, preventing the cell from entering mitosis . This leads to apoptosis, or programmed cell death . Additionally, the compound exhibits dose-dependent inhibition of tumor cell migration and invasion .

Result of Action

The compound demonstrates potent antiproliferative activity against tumor cell lines . It inhibits colony formation of SKOV3 cells in vitro and overcomes P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) . The compound induces G2/M phase arrest and apoptosis in SKOV3 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. For example, the presence of P-glycoprotein (P-gp) can lead to multidrug resistance (MDR), but this compound has been shown to overcome P-gp-mediated MDR .

将来の方向性

特性

IUPAC Name |

3-(3-methylbutyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-6-4-13(3)5-7-14/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNLAQWSLMEPQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

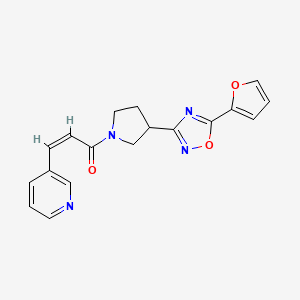

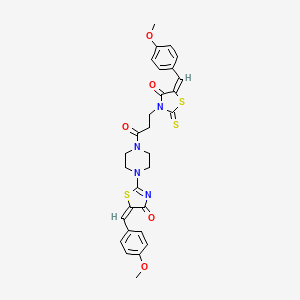

![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)

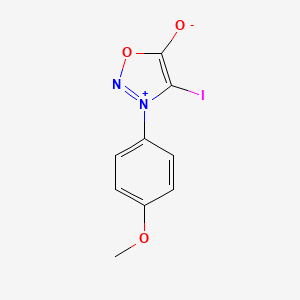

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

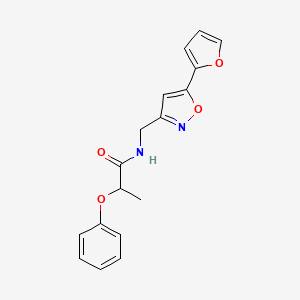

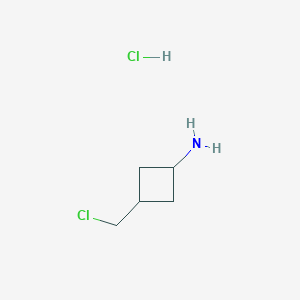

![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)

![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)

![5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2984867.png)